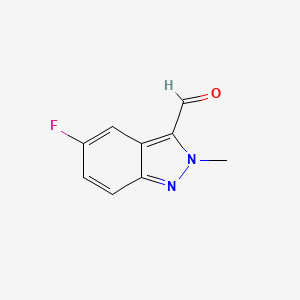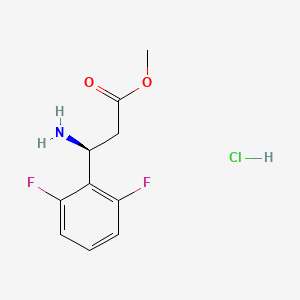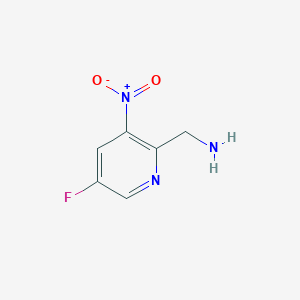
(5-Fluoro-3-nitropyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-3-nitropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6FN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both fluorine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-3-nitropyridin-2-yl)methanamine typically involves the nitration of 5-fluoropyridine followed by the introduction of the methanamine group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the methanamine group can be achieved through nucleophilic substitution reactions using appropriate amine sources .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-3-nitropyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(5-Fluoro-3-nitropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (5-Fluoro-3-nitropyridin-2-yl)methanamine involves its interaction with specific molecular targets. The fluorine and nitro groups on the pyridine ring enhance its reactivity, allowing it to interact with various enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoropyridin-3-yl)methanamine: Similar structure but lacks the nitro group.
(5-Nitropyridin-2-yl)methanamine: Similar structure but lacks the fluorine group.
Uniqueness
The presence of both fluorine and nitro groups in (5-Fluoro-3-nitropyridin-2-yl)methanamine makes it unique compared to its analogs.
Properties
Molecular Formula |
C6H6FN3O2 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
(5-fluoro-3-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H,2,8H2 |
InChI Key |
QZRNVKPCHLKFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




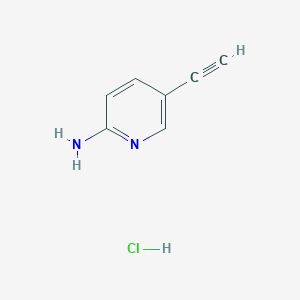

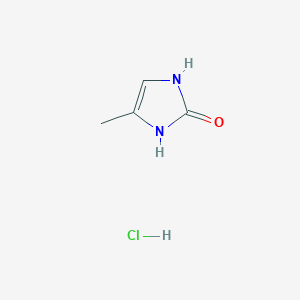
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)


![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)
